molecular formula C34H62N10O10 B14177643 L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl- CAS No. 847774-63-4

L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl-

Cat. No.: B14177643
CAS No.: 847774-63-4
M. Wt: 770.9 g/mol
InChI Key: CZAPZNYHHNFYLD-WQXIHLLESA-N
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Description

L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Activation and Coupling: The next amino acid, activated by a coupling reagent, is added to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction may yield free thiol groups.

Scientific Research Applications

L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl- has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a bioactive peptide with specific biological functions.

    Industry: Utilized in the development of novel materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the specific biological context and the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Another peptide with similar structural features but different biological activities.

    L-Isoleucyl-L-prolyl-L-proline: Shares some amino acids with the target compound but has distinct properties and functions.

Uniqueness

L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional characteristics. This uniqueness makes it valuable for various applications and distinguishes it from other similar peptides.

Properties

CAS No.

847774-63-4

Molecular Formula

C34H62N10O10

Molecular Weight

770.9 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C34H62N10O10/c1-8-18(6)25(33(53)54)42-28(48)21(15-45)40-31(51)26(19(7)46)43-30(50)24(17(4)5)41-27(47)20(11-9-13-38-34(36)37)39-29(49)22-12-10-14-44(22)32(52)23(35)16(2)3/h16-26,45-46H,8-15,35H2,1-7H3,(H,39,49)(H,40,51)(H,41,47)(H,42,48)(H,43,50)(H,53,54)(H4,36,37,38)/t18-,19+,20-,21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

CZAPZNYHHNFYLD-WQXIHLLESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)N

Origin of Product

United States

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